molecular formula C9H13NO3 B080242 2,4,6-Trimethoxyaniline CAS No. 14227-17-9

2,4,6-Trimethoxyaniline

Cat. No. B080242
CAS RN: 14227-17-9
M. Wt: 183.2 g/mol
InChI Key: FNSAKXLEFPFZOM-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxyaniline is a chemical compound with the molecular formula C9H13NO3 . It has a molecular weight of 183.204 Da . It is used in various applications, including as an intermediate in the production of dyes .


Synthesis Analysis

The synthesis of 2,4,6-Trimethoxyaniline can be achieved through several methods. One method involves the use of palladium on activated charcoal and hydrogen in methanol at 35°C for 24 hours . Another method involves the use of oxygen, ammonium chloride, and cesium fluoride in dimethyl sulfoxide at 20°C for 48 hours under UV-irradiation .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethoxyaniline consists of a benzene ring substituted with three methoxy groups and one amino group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

2,4,6-Trimethoxyaniline has been shown to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates and other biomolecules . This inhibition can be useful in various applications, such as in the development of new drugs .


Physical And Chemical Properties Analysis

2,4,6-Trimethoxyaniline is a solid at room temperature . It has a density of 1.1±0.1 g/cm3 . Its boiling point is 306.9±37.0 °C at 760 mmHg .

Safety And Hazards

2,4,6-Trimethoxyaniline is considered hazardous. It is harmful if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective clothing and ensuring adequate ventilation .

properties

IUPAC Name

2,4,6-trimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSAKXLEFPFZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70161990
Record name 2,4,6-Trimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethoxyaniline

CAS RN

14227-17-9
Record name 2,4,6-Trimethoxyaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14227-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,4,6-Trimethoxyaniline
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Record name 2,4,6-Trimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trimethoxyaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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